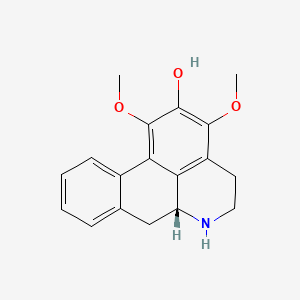
Tetra(1H-inden-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(1H-inden-1-yl)germane is a chemical compound that belongs to the class of organogermanium compounds It consists of a germanium atom bonded to four 1H-inden-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(1H-inden-1-yl)germane typically involves the reaction of germanium tetrachloride with 1H-inden-1-yl lithium or 1H-inden-1-yl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetra(1H-inden-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The 1H-inden-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted germanium compounds.
Aplicaciones Científicas De Investigación
Tetra(1H-inden-1-yl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Tetra(1H-inden-1-yl)germane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Tetra(1H-inden-1-yl)silane: Similar to Tetra(1H-inden-1-yl)germane but with a silicon atom instead of germanium.
Tetra(1H-inden-1-yl)tin: Contains a tin atom in place of germanium.
Tetra(1H-inden-1-yl)lead: Features a lead atom instead of germanium.
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Propiedades
Número CAS |
80865-56-1 |
|---|---|
Fórmula molecular |
C36H28Ge |
Peso molecular |
533.2 g/mol |
Nombre IUPAC |
tetrakis(1H-inden-1-yl)germane |
InChI |
InChI=1S/C36H28Ge/c1-5-13-29-25(9-1)17-21-33(29)37(34-22-18-26-10-2-6-14-30(26)34,35-23-19-27-11-3-7-15-31(27)35)36-24-20-28-12-4-8-16-32(28)36/h1-24,33-36H |
Clave InChI |
WNLMREMYRZUVMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C=CC2=C1)[Ge](C3C=CC4=CC=CC=C34)(C5C=CC6=CC=CC=C56)C7C=CC8=CC=CC=C78 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


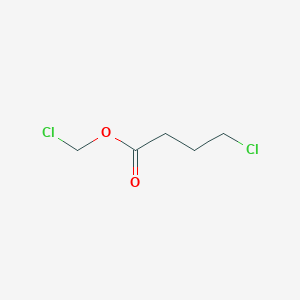

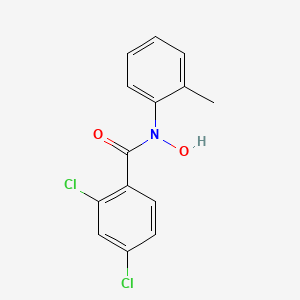
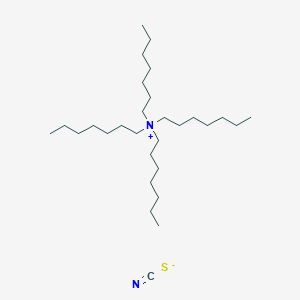
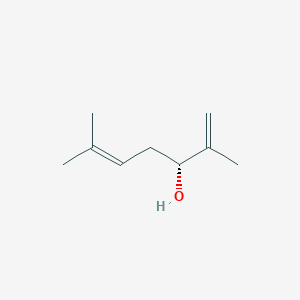

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

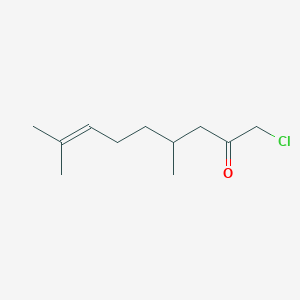



![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
